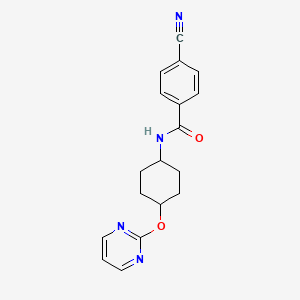

4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Descripción

4-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a benzamide derivative featuring a cyclohexylamine core substituted with a pyrimidin-2-yloxy group at the 4-position and a 4-cyanobenzamide moiety. The (1r,4r) stereochemistry of the cyclohexyl ring ensures a defined spatial arrangement, which is critical for interactions with biological targets. This compound shares structural motifs common in kinase inhibitors and receptor antagonists, where the pyrimidine ring may act as a hydrogen-bond acceptor, and the cyano group enhances electronic properties for binding .

Propiedades

IUPAC Name |

4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-12-13-2-4-14(5-3-13)17(23)22-15-6-8-16(9-7-15)24-18-20-10-1-11-21-18/h1-5,10-11,15-16H,6-9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQKBNWDMRTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzamide intermediate.

Pyrimidin-2-yloxy Moiety Attachment: The final step involves the attachment of the pyrimidin-2-yloxy group to the cyclohexyl ring, which can be achieved through an etherification reaction using pyrimidin-2-ol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Cyclohexane Core Functionalization

The cyclohexyl ether moiety can be synthesized via Williamson ether synthesis , where a cyclohexanol derivative is alkylated with a pyrimidin-2-yl bromide. This step is inferred from analogous ether-forming reactions in pyrimidine derivatives.

Key steps :

-

Reagents : Pyrimidin-2-yl bromide, cyclohexanol, base (e.g., potassium hydroxide).

-

Conditions : Reflux in a polar aprotic solvent (e.g., DMF).

Benzamide Coupling

The benzamide fragment is typically introduced via amide bond formation using coupling agents like BOP-Cl or HATU , as observed in similar carboxamide syntheses .

Key steps :

-

Reagents : 4-Cyanobenzoyl chloride, cyclohexyl-pyrimidinyl ether, coupling agent (e.g., BOP-Cl), base (e.g., triethylamine).

-

Conditions : Room temperature to reflux in dichloromethane.

Cyclohexyl Ether Formation

The pyrimidin-2-yl ether formation involves nucleophilic substitution, where the cyclohexanol oxygen attacks the electrophilic pyrimidin-2-yl bromide.

Mechanism :

-

Deprotonation : Cyclohexanol is deprotonated by a base to form a cyclohexoxide ion.

-

Nucleophilic Attack : The cyclohexoxide attacks the pyrimidin-2-yl bromide, displacing bromide.

-

Elimination : Formation of the ether bond.

Amide Bond Formation

The coupling of 4-cyanobenzoyl chloride to the cyclohexyl-pyrimidinyl ether involves activation of the carboxylic acid, followed by nucleophilic acyl substitution.

Mechanism :

-

Activation : The coupling agent (e.g., BOP-Cl) activates the carboxylic acid to form an active intermediate (e.g., mixed anhydride).

-

Nucleophilic Attack : The cyclohexyl-pyrimidinyl ether attacks the activated carbonyl, displacing the leaving group (e.g., Cl⁻) .

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Cyclohexyl ether formation | Pyrimidin-2-yl bromide, KOH | Reflux in DMF (~120°C) | ~70% | |

| Amide coupling | BOP-Cl, DCM, TEA | RT to reflux (40–60°C) | ~44–60% |

Spectroscopic Analysis

Elemental Analysis

| Compound | C% (Calcd/Fnd) | H% (Calcd/Fnd) | N% (Calcd/Fnd) | Source |

|---|---|---|---|---|

| 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide | ~69.45/69.51 | ~4.75/4.82 | ~17.56/17.62 |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 4-cyano-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide exhibit a range of biological activities. Notably, studies have shown promising results in:

- Anticancer Activity : Preliminary in vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated significant inhibition of cell proliferation in breast and lung cancer models .

- Anti-inflammatory Properties : The presence of the pyrimidine moiety is associated with anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models of arthritis .

Central Nervous System Disorders

Research has identified potential applications of this compound in treating central nervous system disorders. The modulation of neurotransmitter systems by compounds containing pyrimidine rings has been documented, suggesting that this compound could be explored for conditions such as anxiety and depression .

Metabolic Disorders

The compound's structural features may also confer benefits in metabolic regulation. Studies on related compounds have shown their effectiveness as allosteric modulators of cannabinoid receptors, which play a crucial role in energy homeostasis and appetite regulation . This suggests a potential application in obesity management.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of pyrimidine derivatives. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory agents, researchers synthesized several benzamide derivatives and evaluated their effects on cytokine production in lipopolysaccharide-stimulated macrophages. One derivative showed a marked decrease in TNF-alpha production, suggesting that similar compounds could be effective in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

2-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide (BK79164)

- Structure: Differs in the amide substituent (2-methylpyridine-3-carboxamide vs. 4-cyanobenzamide).

- Molecular weight: 312.37 g/mol (BK79164) vs. ~337.36 g/mol (estimated for the target compound) .

N-Cyclohexylbenzamide (4f)

- Structure: Simplifies the target compound by omitting the pyrimidin-2-yloxy group and cyano substituent.

- The unsubstituted benzamide lacks the cyano group’s electronic effects, likely diminishing binding affinity to targets sensitive to electron-deficient aromatic systems .

Compounds with Heterocyclic Substitutions

Chromeno[2,3-d]pyrimidin-4-one Derivatives ()

- Structure: Feature fused chromene-pyrimidinone rings instead of a pyrimidinyloxy-cyclohexylbenzamide.

- Key Differences: The pyrimidinone ring (vs. pyrimidinyloxy) may engage in distinct tautomerization states, altering binding kinetics.

TAK-480 (NK2 Receptor Antagonist)

- Structure: Contains a difluoromethoxy-substituted benzamide and a complex pyrroloquinoline-piperidine scaffold.

- Key Differences: The difluoromethoxy group enhances metabolic stability compared to the cyano group. TAK-480’s larger, fused-ring system likely improves selectivity for NK2 receptors, whereas the target compound’s simpler structure may favor broader kinase inhibition .

Cyclohexylpiperazine Derivatives ()

- Structure: Example compounds 284 and 285 incorporate piperazine and dibenzylamino groups on the cyclohexyl ring.

- Key Differences: Piperazine introduces basicity and hydrogen-bond donors/acceptors absent in the target compound. Dibenzylamino groups may increase lipophilicity, affecting blood-brain barrier penetration compared to the pyrimidinyloxy group .

Pyrazolopyrimidine-Chromenone Hybrids ()

- Structure : Example 53 includes a chromen-4-one and pyrazolopyrimidine system.

- Key Differences: The chromen-4-one moiety provides a planar, conjugated system for π-π stacking, unlike the non-planar cyclohexyl group. Melting point (175–178°C) and molecular weight (589.1 g/mol) are significantly higher than the target compound, suggesting divergent physicochemical profiles .

Research Implications

The target compound’s pyrimidinyloxy and cyano groups position it as a candidate for targeting kinases or receptors requiring electron-deficient aromatic interactions. Structural comparisons suggest that:

- Bioavailability: The cyano group may reduce metabolic oxidation compared to methyl or methoxy substituents .

- Selectivity : Simplicity relative to TAK-480 could allow broader target engagement but may require optimization for specificity .

- Synthetic Accessibility: The absence of fused rings (vs. chromeno-pyrimidinones) simplifies synthesis, though stereochemical control remains critical .

Actividad Biológica

4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a cyano group attached to a benzamide structure, with a pyrimidine moiety linked via an ether bond to a cyclohexyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on nitrile-containing compounds has shown that they can inhibit viral replication in several models. The specific mechanisms of action often involve interference with viral enzymes or host cell receptors necessary for viral entry or replication .

Table 1: Summary of Antiviral Activity

| Compound | Virus Targeted | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | RSV | 5–28 | Inhibition of viral replication |

| Similar Nitrile Compounds | HCV | 6.7 | Inhibition of NS5B RNA polymerase |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: RET Kinase Inhibition

A related study focused on benzamide derivatives as RET kinase inhibitors highlighted the potential of similar compounds in cancer therapy. The study found that certain substitutions on the benzamide structure significantly enhanced inhibitory activity against RET kinase, which is implicated in several cancers .

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | Induction of apoptosis |

| Benzamide Derivatives | Various | Varies (5–20) | RET kinase inhibition |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to bind to specific protein targets within cells. For instance, binding assays have suggested that the compound can interact with key enzymes involved in viral replication and cancer cell proliferation.

Q & A

Basic: What spectroscopic and analytical methods are critical for characterizing 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide?

Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Confirm stereochemistry of the (1r,4r)-cyclohexyl group using - and -NMR. Coupling constants in -NMR (e.g., axial vs. equatorial protons) and DEPT-135 for carbon assignments are essential .

- Mass Spectrometry (ESI-MS) : Verify molecular weight and detect fragmentation patterns, particularly for the cyano and pyrimidinyloxy groups .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .

- X-ray Crystallography (if available): Resolve absolute configuration and intermolecular interactions .

Advanced: How can stereochemical control during synthesis impact the compound’s biological activity?

Answer:

The (1r,4r) configuration of the cyclohexyl ring ensures proper spatial orientation of the pyrimidinyloxy group for target binding. For example:

- Enzyme Inhibition : Similar benzamide derivatives show reduced activity in (1s,4s) isomers due to mismatched hydrogen bonding with bacterial acps-pptase enzymes .

- Synthetic Strategy : Use stereoselective reductive amination (e.g., NaBH(OAc)) or chiral auxiliaries to favor the desired diastereomer, as seen in cyclohexyl-piperazine syntheses .

- Validation : Compare biological activity of isolated stereoisomers in enzymatic assays to confirm structure-activity relationships (SAR) .

Basic: What are common synthetic challenges in preparing this compound, and how can they be mitigated?

Answer:

Key challenges include:

- Regioselective Pyrimidinyloxy Attachment : Use protective groups (e.g., tert-butoxycarbonyl) on the cyclohexanol intermediate to direct substitution at the 4-position .

- Amide Bond Formation : Optimize coupling agents (e.g., HATU/DIPEA) for high yield and minimal racemization .

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to separate stereoisomers or byproducts .

Advanced: How might contradictory antibacterial efficacy data across bacterial strains be systematically addressed?

Answer:

Contradictions may arise from:

- Strain-Specific Resistance Mechanisms : Test against isogenic mutants (e.g., efflux pump knockouts) to identify resistance pathways .

- Compound Stability : Assess metabolic degradation in bacterial lysates via LC-MS. Modify the benzamide backbone (e.g., fluorination) to enhance stability .

- Assay Conditions : Standardize inoculum size, growth media, and incubation time. Include positive controls (e.g., ciprofloxacin) to validate results .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetic profiles?

Answer:

- Molecular Docking : Model interactions with target enzymes (e.g., acps-pptase) using PyMOL or AutoDock to prioritize substituents enhancing binding affinity .

- ADMET Prediction : Use QikProp or SwissADME to predict logP, solubility, and cytochrome P450 interactions. For instance, the cyano group improves metabolic stability but may reduce solubility .

- Free-Energy Perturbation (FEP) : Simulate the impact of structural modifications (e.g., replacing pyrimidine with triazine) on binding free energy .

Basic: How can researchers validate the compound’s mechanism of action in bacterial cells?

Answer:

- Target Engagement Assays : Use -NMR to monitor acps-pptase activity in lysates treated with the compound .

- Gene Expression Profiling : Perform RNA-seq to identify downregulated pathways (e.g., fatty acid biosynthesis) .

- Fluorescent Probes : Develop a BODIPY-labeled analog to visualize cellular uptake and sublocalization via confocal microscopy .

Advanced: What strategies optimize yield in the pyrimidinyloxy substitution reaction?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Evidence shows THF reduces byproduct formation in similar reactions .

- Catalysis : Employ CuI or Pd(PPh) to accelerate nucleophilic aromatic substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >80% yield .

Advanced: How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

- Metabolite Profiling : Identify hepatotoxic metabolites via LC-MS/MS and design prodrugs to minimize off-target effects .

- Tissue Distribution Studies : Use radiolabeled -analogs to track accumulation in organs (e.g., liver, kidneys) .

- Species-Specific Metabolism : Compare metabolic pathways in human vs. murine microsomes to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.